molecular formula C22H16N4O3 B11037696 N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine CAS No. 5697-98-3

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine

Cat. No.: B11037696
CAS No.: 5697-98-3
M. Wt: 384.4 g/mol
InChI Key: IPXCLVGMBFZCFD-UHFFFAOYSA-N
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Description

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a benzooxazole ring and two benzoyl groups attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine typically involves the reaction of benzooxazole with guanidine derivatives under specific conditions. One common method includes the use of benzoyl chloride as a reagent to introduce the benzoyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzooxazol-2-yl-guanidine: A related compound with similar structural features but lacking the benzoyl groups.

    N-Benzoyl-guanidine: Another related compound with only one benzoyl group attached to the guanidine moiety.

Uniqueness

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine is unique due to the presence of both the benzooxazole ring and two benzoyl groups, which confer specific chemical and biological properties

Properties

CAS No.

5697-98-3

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[N'-(1,3-benzoxazol-2-yl)-N-benzoylcarbamimidoyl]benzamide

InChI

InChI=1S/C22H16N4O3/c27-19(15-9-3-1-4-10-15)24-21(25-20(28)16-11-5-2-6-12-16)26-22-23-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,25,26,27,28)

InChI Key

IPXCLVGMBFZCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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